2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid
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Overview
Description
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopropionic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl group and other substituents on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Scientific Research Applications
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients.
Materials Science: Oxadiazole derivatives are used in the development of fluorescent dyes, OLEDs, and sensors due to their unique electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, leveraging its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is unique due to its specific combination of the oxadiazole ring and thiopropionic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61560-12-1 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-8(12(15)16)18-7-10-13-11(14-17-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
XPLIFJPPGGRXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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